molecular formula C14H16N4O2 B2821187 N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421462-11-4

N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

货号: B2821187
CAS 编号: 1421462-11-4
分子量: 272.308
InChI 键: GZHVIQXBILHSFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a synthetic small molecule featuring a pyrazolo[5,1-b][1,3]oxazine core substituted with a carboxamide group linked to a pyridin-4-yl ethyl moiety. The pyridine ring at position 4 and the ethyl linker may influence pharmacokinetic properties, including solubility and membrane permeability, while the oxazine core contributes to conformational stability .

属性

IUPAC Name

N-(2-pyridin-4-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13(16-7-4-11-2-5-15-6-3-11)12-10-17-18-8-1-9-20-14(12)18/h2-3,5-6,10H,1,4,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHVIQXBILHSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCCC3=CC=NC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H15N5OC_{13}H_{15}N_{5}O, and it features a complex heterocyclic structure that includes a pyrazolo[5,1-b][1,3]oxazine core. This structural motif is significant for its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[5,1-b][1,3]oxazine scaffold exhibit notable anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives of pyrazolo compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for some derivatives were comparable to established chemotherapeutic agents like 5-fluorouracil .
CompoundCancer Cell LineIC50 (µM)Comparison Drug
Pyrazolo Derivative 1MCF-70.875-Fluorouracil
Pyrazolo Derivative 2HCT1160.555-Fluorouracil

The mechanism through which N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide exerts its anticancer effects may involve:

  • Inhibition of Kinases : Certain pyrazolo derivatives have been shown to inhibit receptor tyrosine kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest efficacy against various pathogens, indicating potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a controlled study involving the administration of the compound to mice with induced tumors, significant reductions in tumor size were observed. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

A series of tests against common bacterial strains revealed that the compound exhibited bactericidal activity at concentrations lower than those required for many conventional antibiotics. This suggests a promising avenue for further development in treating bacterial infections .

相似化合物的比较

Comparison with Structural and Functional Analogs

Core Scaffold Variations

The pyrazolo[5,1-b][1,3]oxazine core is shared across several analogs, but substituent modifications significantly alter pharmacological profiles:

Compound Name Substituent Key Structural Differences Biological Target (if known)
Target Compound 2-(pyridin-4-yl)ethyl carboxamide Pyridine at position 4; ethyl linker Undisclosed
GDC-2394 Hexahydro-s-indacen-4-yl sulfonamide Sulfonamide group; fused indacene system NLRP3 inflammasome
LFM 4-fluorophenylmethyl carboxamide Fluorinated aromatic substituent Undisclosed
PDE4C Inhibitor (IC50: 389 nM) Cyclopropyl, difluoromethoxy pyridine Bulky cyclopropyl group; pyridine at position 2 Phosphodiesterase 4C

Key Observations :

  • GDC-2394: Replacing the carboxamide with a sulfonamide enhances NLRP3 inhibitory potency (sub-nanomolar activity reported in preclinical studies) but introduces synthetic complexity .
  • PDE4C Inhibitors : Substituent bulkiness (e.g., azetidin-1-yl) correlates with improved IC50 values (48.2 nM vs. 389 nM), suggesting steric effects dominate target binding .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[5,1-b][1,3]oxazine core. Key steps include:

Cyclocondensation : Reacting substituted pyrazole precursors with oxazine-forming reagents under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like THF or DCM .

Carboxamide Formation : Coupling the core structure with a pyridinylethylamine group via amide bond formation using coupling agents like HATU or EDCI, often in the presence of a base (e.g., DIPEA) .

Purification : Chromatography (e.g., silica gel) or recrystallization to achieve ≥95% purity, verified by HPLC .

  • Critical Parameters : Solvent choice, reaction time, and temperature significantly impact yield (typically 50–70%).

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and ring junction stereochemistry. For example, pyridin-4-yl protons appear as a doublet at δ 8.5–8.7 ppm .
  • Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 327.3 for [M+H]+^+) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, O percentages (e.g., C: 55.08%, H: 6.17%) .

Advanced Research Questions

Q. What strategies optimize the solubility and bioavailability of pyrazolo[5,1-b][1,3]oxazine derivatives?

  • Methodology :

  • Substitution Patterns : Introducing polar groups (e.g., hydroxyl or amine) at the 3-position enhances aqueous solubility. For example, a hydroxypropyl substituent increased solubility by 3-fold in PBS (pH 7.4) .
  • Lipophilic Ligand Efficiency (LLE) : Balancing logP and potency (e.g., LLE ≥5) improves metabolic stability. Amine substituents reduce logP while maintaining target binding .
  • Salt Formation : Converting free bases to hydrochloride salts improves crystallinity and dissolution rates .

Q. How do structural modifications impact NLRP3 inflammasome inhibition in related compounds?

  • Case Study : Analogous compounds like GDC-2394 (a pyrazolo[5,1-b][1,3]oxazine sulfonamide) show:

  • Potency : IC50_{50} = 12 nM in NLRP3 inhibition assays .
  • Safety : Amine substituents mitigate renal toxicity by reducing precipitation in physiological fluids .
    • Experimental Design :
  • In Vitro : THP-1 macrophage assays with ATP/Nigericin stimulation.
  • In Vivo : Cynomolgus monkey models to assess pharmacokinetics (e.g., t1/2_{1/2} = 8–12 h) and safety margins .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

  • Approach :

SAR Studies : Systematically vary substituents (e.g., pyridinylethyl vs. isochroman groups) and measure IC50_{50} values against target enzymes .

Computational Modeling : Docking studies (e.g., Glide SP) identify critical binding interactions (e.g., hydrogen bonding with NLRP3’s ASC domain) .

Meta-Analysis : Compare datasets from analogues (e.g., PDE-4 inhibitors vs. NLRP3 inhibitors) to isolate scaffold-specific effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。